

Application Notes and Protocols for SB24011 in vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SB24011 is a novel small molecule inhibitor of the STING-TRIM29 interaction, which has demonstrated promising anti-tumor activity in preclinical mouse models. By preventing the TRIM29-mediated ubiquitination and subsequent degradation of STING (Stimulator of Interferon Genes), SB24011 effectively increases intracellular STING protein levels. This amplification of the STING signaling pathway enhances innate immune responses against cancer. These application notes provide a comprehensive overview of the in vivo administration of SB24011 in mouse models, including detailed dosage information, experimental protocols for syngeneic tumor models, and methods for analyzing the resulting immune response.

Data Presentation

The following tables summarize the quantitative data for **SB24011** administration in various in vivo mouse models based on published studies.

Table 1: **SB24011** Monotherapy and Combination Therapy Dosages



Parameter	Details		
Drug	SB24011		
Mouse Models	CT26 (colon carcinoma), B16F10 (melanoma)		
Administration Route	Intratumoral (i.t.), Intravenous (i.v.), Subcutaneous (s.c.)		
Dosage (i.t.)	1 or 3 μ g/head		
Dosage (i.v., s.c.)	2.5 mg/kg		
Treatment Schedule (i.t.)	Every 4 days		
Combination Therapies	Co-administered with STING agonist (cGAMP) or anti-PD-1 antibody		

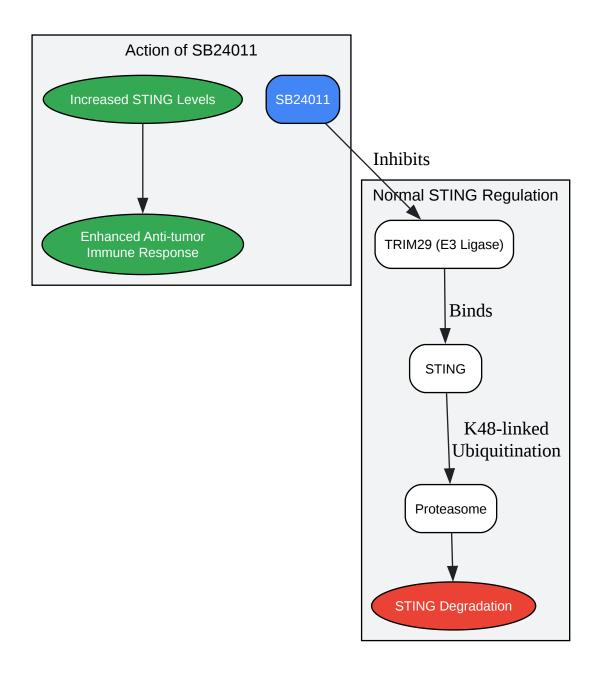
Table 2: Pharmacokinetic Profile of SB24011 in Mice

Route of Administration	Dose	Half-life (t½)	Maximum Concentration (Cmax)	Area Under the Curve (AUC)
Intravenous (i.v.)	2.5 mg/kg	0.26 h	-	340.50 h⋅ng/mL
Subcutaneous (s.c.)	2.5 mg/kg	1.05 h	165.73 ng/mL	512.35 h∙ng/mL

Signaling Pathway

SB24011 functions by interrupting the interaction between the E3 ubiquitin ligase TRIM29 and the innate immune sensor STING. This inhibition prevents the K48-linked ubiquitination of STING, a process that targets STING for proteasomal degradation. The resulting increase in STING protein levels potentiates the downstream signaling cascade upon activation by cyclic GMP-AMP (cGAMP), leading to enhanced production of type I interferons and other proinflammatory cytokines, which are critical for an effective anti-tumor immune response.





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Caption: Mechanism of action of **SB24011**.

Experimental Protocols Establishment of Syngeneic Mouse Tumor Models (e.g., CT26)



This protocol describes the subcutaneous implantation of CT26 colon carcinoma cells into BALB/c mice.

Materials:

- CT26.WT mouse colon carcinoma cells (ATCC CRL-2638)
- Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- 6-8 week old female BALB/c mice
- Insulin syringes (27-30G)
- Calipers

Procedure:

- Culture CT26 cells in a T75 flask until they reach 70-80% confluency.
- On the day of injection, wash the cells with sterile PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in sterile PBS to a final concentration of 1 x 10^6 cells per 100 μ L.
- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Subcutaneously inject 100 μL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

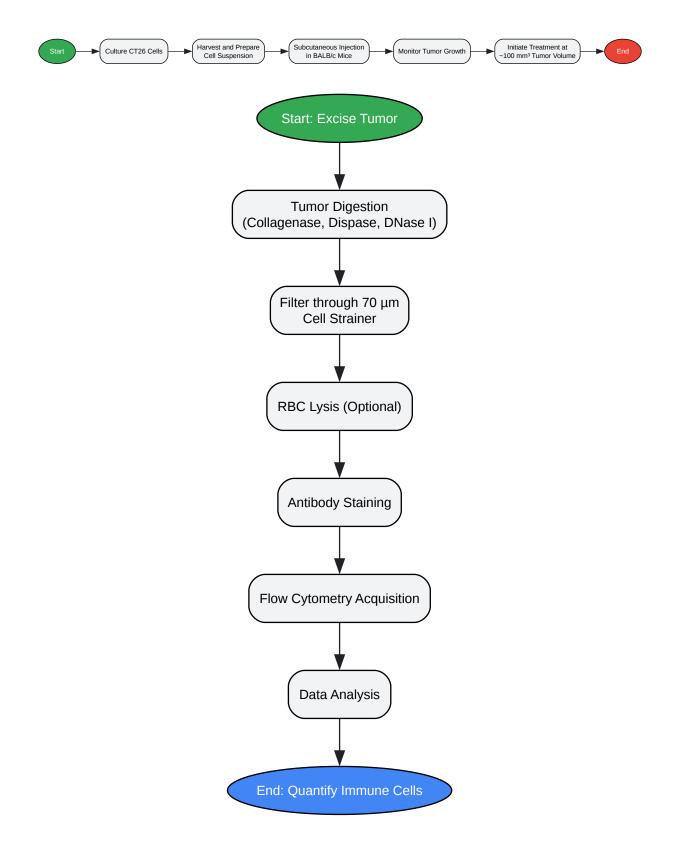
Methodological & Application





- Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.
- Begin treatment when tumors reach an average volume of approximately 100 mm³, calculated using the formula: Volume = (length x width²) / 2.[1]





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References

- 1. CT26 Tumour Model In BALB/c Mice | In Vivo Drug Response [antineo.fr]
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